molecular formula C8H19ClN2O2S B1459406 N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride CAS No. 1803562-11-9

N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride

Cat. No. B1459406
CAS RN: 1803562-11-9
M. Wt: 242.77 g/mol
InChI Key: AZGHYJAXOZJOEZ-UHFFFAOYSA-N
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Description

“N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride” is a chemical compound with the IUPAC name N-methyl-N-(3-piperidinyl)methanesulfonamide hydrochloride . It has a molecular weight of 228.74 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Unsymmetrical Ureas

This compound is utilized in the synthesis of unsymmetrical ureas, which are important in medicinal chemistry. Unsymmetrical ureas have diverse pharmacological properties and can act as enzyme inhibitors, receptors antagonists, or have antiviral activities .

Development of Antibacterial Agents

The piperidine derivative is used to create antibacterial imidazolium, pyrrolidinium, and piperidinium salts. These salts have shown promise as antibacterial agents due to their ability to disrupt bacterial cell membranes and inhibit bacterial growth .

Cancer Research

Piperidine derivatives, including N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride, are being explored for their anticancer properties. They are studied for their potential to inhibit cancer cell growth and metastasis .

Antiviral Applications

Research indicates that piperidine derivatives can be effective against various viruses. They are being tested for their use in treating diseases caused by viruses, including HIV and influenza .

Neurodegenerative Diseases

Compounds with the piperidine moiety are being investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. They may play a role in inhibiting enzymes that contribute to the disease’s progression .

Analgesic and Anti-inflammatory Uses

Due to their pharmacophoric features, piperidine derivatives are used in the development of analgesic and anti-inflammatory drugs. They can help in managing pain and reducing inflammation in various conditions .

Antipsychotic Medications

The compound’s derivatives are also being studied for their antipsychotic effects. They may contribute to the treatment of psychiatric disorders such as schizophrenia .

Synthesis of Complex Natural Products

N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride is used in the synthesis of complex natural products like goniodomin A, which has potential applications in pharmaceuticals due to its biological activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-10(13(2,11)12)7-8-4-3-5-9-6-8;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGHYJAXOZJOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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